molecular formula C14H15F3N2O7S B2596446 Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate; trifluoroacetic acid CAS No. 1078603-51-6

Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate; trifluoroacetic acid

Cat. No.: B2596446
CAS No.: 1078603-51-6
M. Wt: 412.34
InChI Key: YRDOBLDMPAKUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate; trifluoroacetic acid is a complex organic compound with the molecular formula C14H15F3N2O7S This compound is notable for its unique structure, which includes an ethyl ester, an amino group, a nitrobenzoyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to increase yield and purity. The process is carefully controlled to ensure that the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group into a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Medicine: Research into potential pharmaceutical applications, such as drug development for specific diseases.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate exerts its effects involves interactions with various molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-(4-chlorobenzoylsulfanyl)propanoate
  • Ethyl 2-amino-3-(4-methylbenzoylsulfanyl)propanoate
  • Ethyl 2-amino-3-(4-fluorobenzoylsulfanyl)propanoate

Uniqueness

Ethyl 2-amino-3-(4-nitrobenzoylsulfanyl)propanoate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2-amino-3-(4-nitrobenzoyl)sulfanylpropanoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S.C2HF3O2/c1-2-19-11(15)10(13)7-20-12(16)8-3-5-9(6-4-8)14(17)18;3-2(4,5)1(6)7/h3-6,10H,2,7,13H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHOMALCROKKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.